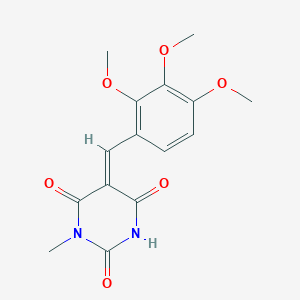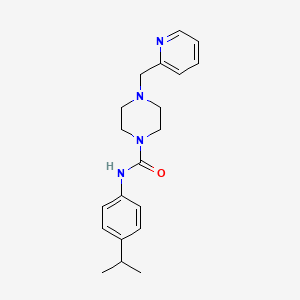
1-甲基-5-(2,3,4-三甲氧基亚苄基)-2,4,6(1H,3H,5H)-嘧啶三酮
描述
This compound is a pyrimidine derivative, a class of compounds known for their significance in various biological and chemical contexts.
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves multistep processes. For example, the synthesis of 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine, a closely related compound, involves condensation reactions and can be enriched with specific isotopes for detailed study (Smal, Cheung, & Davies, 1986).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives has been extensively studied, often using methods like X-ray crystallography and spectroscopic techniques. These studies help understand the compound's conformation and its interactions at the molecular level (Lahmidi et al., 2019).
Chemical Reactions and Properties
Pyrimidine derivatives engage in various chemical reactions, reflecting their versatility in synthetic and medicinal chemistry. They are known to form complexes with metals, participate in hydrogen bonding, and exhibit specific reactivity based on their functional groups (Tella & Obaleye, 2011).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are often determined using techniques like differential scanning calorimetry and thermogravimetric analysis (Hajibeygi, Faghihi, & Shabanian, 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interactions with other molecules, are key to understanding the compound's potential uses. These properties can be elucidated through various chemical analyses and reactions (Ryzhkova et al., 2023).
科学研究应用
合成和潜在的生物活性
抗菌剂的开发:已经开发出一种合成 2,4-二氨基-5-(4-羟基苄基)嘧啶的新途径,涉及在酸性介质中 2,4-二氨基-5-(羟甲基)嘧啶与酚的缩合。该方法产生各种衍生物,包括 2,4-二氨基-5-(2,3,4-三甲氧基苄基)嘧啶,一种抗菌活性较低的甲氧苄啶异构体。这凸显了此类化合物在开发新型抗菌剂方面的潜力 (Stuart 等人,1983).
抗肿瘤活性:描述了合成 2,4-二氨基-6-(2,5-二甲氧基苄基)-5-甲基吡啶并[2,3-d]嘧啶的途径,该途径普遍适用于制备许多 6-(取代苄基)-5-甲基吡啶并[2,3-d]嘧啶。该化合物 BW301U 是一种有效的哺乳动物二氢叶酸还原酶脂溶性抑制剂,并且对大鼠 Walker 256 肉瘤具有显着的活性,表明其在抗肿瘤治疗中的潜力 (Grivsky 等人,1980).
类似物的合成途径:甲氧苄啶及其类似物的合成,包括涉及用曼尼希碱对嘧啶进行 C-烷基化的途径,证明了化学灵活性和创造母体化合物的生物活性衍生物的潜力。这些合成途径可能导致具有增强生物学特性的新分子 (Roth、Strelitz 和 Rauckman,1980).
属性
IUPAC Name |
(5E)-1-methyl-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O6/c1-17-14(19)9(13(18)16-15(17)20)7-8-5-6-10(21-2)12(23-4)11(8)22-3/h5-7H,1-4H3,(H,16,18,20)/b9-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFVHWRIIWFVKS-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=C(C(=C(C=C2)OC)OC)OC)C(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=C(C(=C(C=C2)OC)OC)OC)/C(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-1-methyl-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(9H-xanthen-9-ylcarbonyl)hydrazinecarbothioamide](/img/structure/B4623932.png)
![ethyl {[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}(oxo)acetate](/img/structure/B4623933.png)
![1-[(1-benzoyl-4-piperidinyl)carbonyl]-2-ethylpiperidine](/img/structure/B4623939.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-methoxy-4-nitrophenyl)urea](/img/structure/B4623943.png)
![ethyl 5-acetyl-4-methyl-2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4623949.png)
![1-[4-(4-butoxy-3-methoxyphenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B4623964.png)
![2-{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetamide](/img/structure/B4623966.png)


![ethyl 2-[({1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}carbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4623994.png)

![methyl 3-chloro-6-{[(2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoyl}hydrazino)carbonothioyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B4624000.png)
![2-{[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B4624013.png)